molecular formula C10H10F3N B15277255 1-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine

1-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine

Cat. No.: B15277255
M. Wt: 201.19 g/mol
InChI Key: BVHDBTDFAYSBCV-UHFFFAOYSA-N
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Description

1-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine is an organic compound characterized by the presence of a trifluoromethyl group attached to an indane structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine typically involves the introduction of the trifluoromethyl group into the indane structure. One common method is the reaction of indanone with trifluoromethylamine under specific conditions.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced techniques such as microwave-assisted synthesis can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include trifluoromethylated ketones, aldehydes, and substituted indane derivatives .

Scientific Research Applications

1-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to enzymes and receptors. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 1-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine is unique due to its indane structure combined with the trifluoromethyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications .

Properties

Molecular Formula

C10H10F3N

Molecular Weight

201.19 g/mol

IUPAC Name

1-(trifluoromethyl)-2,3-dihydroinden-1-amine

InChI

InChI=1S/C10H10F3N/c11-10(12,13)9(14)6-5-7-3-1-2-4-8(7)9/h1-4H,5-6,14H2

InChI Key

BVHDBTDFAYSBCV-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=CC=CC=C21)(C(F)(F)F)N

Origin of Product

United States

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